N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
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Overview
Description
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a carbazole core with a formamide group attached to the nitrogen atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane. The reaction proceeds via the formation of an intermediate formylated carbazole, which is then converted to the desired formamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the product using techniques like crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can undergo substitution reactions at the carbazole core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, selenium dioxide, and hypervalent iodine compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbazole-1-ones or benzazonine-diones depending on the oxidant used.
Reduction: Formation of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)amine.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other carbazole derivatives and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carbazole core can interact with various enzymes and receptors, modulating their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: A precursor to N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide with similar structural features.
1,2,3,4-tetrahydrocarbazole: Another carbazole derivative with different substitution patterns.
1,2,3,9-tetrahydro-4H-carbazol-4-one: A carbazole derivative with a ketone group at the 4-position.
Uniqueness
This compound is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide |
InChI |
InChI=1S/C13H14N2O/c16-8-14-12-7-3-5-10-9-4-1-2-6-11(9)15-13(10)12/h1-2,4,6,8,12,15H,3,5,7H2,(H,14,16) |
InChI Key |
VQXQVNSYZQRVQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC=O |
Origin of Product |
United States |
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